Comparable Synthetic Yield for the meta-Methyl Derivative via a General Palladium-Catalyzed Route
In a study establishing a general synthetic route for 3-arylpropanoate esters, Ethyl 3-(3-methylphenyl)propanoate was obtained in an 82% isolated yield from 3-iodotoluene and acrolein diethyl acetal using Pd(OAc)2, n-Bu3N, and n-Bu4NCl in DMF at 90 °C. This yield is directly comparable to other aryl-substituted products in the same study, such as the unsubstituted phenyl analog (Ethyl 3-phenylpropanoate) with a 92% yield and the 4-fluorophenyl analog (Ethyl 3-(4-fluorophenyl)propanoate) with a 99% yield. The 82% yield demonstrates the reaction's tolerance for the meta-methyl substituent, though it is relatively lower than some activated or unsubstituted aryl halides.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | Ethyl 3-phenylpropanoate (unsubstituted) for 92% yield; Ethyl 3-(4-fluorophenyl)propanoate for 99% yield. |
| Quantified Difference | 10% lower yield compared to the unsubstituted phenyl analog; 17% lower than the top-performing 4-fluorophenyl analog in the same study. |
| Conditions | Reaction of aryl iodide with acrolein diethyl acetal in the presence of Pd(OAc)2, n-Bu3N, n-Bu4NCl in DMF at 90 °C. |
Why This Matters
This quantifies the meta-methyl derivative's synthetic accessibility, allowing procurement specialists to benchmark its cost and yield against other arylpropanoate esters synthesized via the same route.
